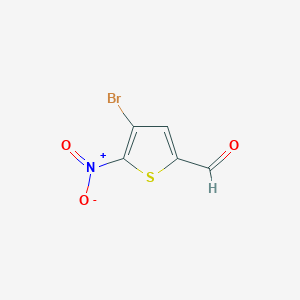
4-Bromo-5-nitrothiophène-2-carbaldéhyde
Vue d'ensemble
Description
4-Bromo-5-nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2BrNO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Applications De Recherche Scientifique
4-Bromo-5-nitrothiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: It is employed in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in the synthesis of biologically active molecules for medicinal chemistry research.
Industrial Applications: It serves as a building block for the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
Target of Action
Similar compounds like 5-nitro-2-thiophenecarboxaldehyde have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .
Mode of Action
It is suggested that nitrothiophenes, in general, may act by forming meisenheimer complexes .
Biochemical Pathways
It’s worth noting that 2-bromo-5-nitrothiophene, a related compound, participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption .
Result of Action
Related compounds have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde typically involves the bromination and nitration of thiophene derivatives. One common method involves the following steps:
Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromothiophene.
Nitration: The brominated thiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-bromo-5-nitrothiophene.
Industrial Production Methods
Industrial production methods for 4-Bromo-5-nitrothiophene-2-carbaldehyde follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol, aniline in ethanol.
Major Products
Oxidation: 4-Bromo-5-nitrothiophene-2-carboxylic acid.
Reduction: 4-Bromo-5-aminothiophene-2-carbaldehyde.
Substitution: 4-Substituted-5-nitrothiophene-2-carbaldehyde derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the nitro group, making it less reactive in certain reactions.
5-Nitro-2-thiophenecarboxaldehyde: Similar structure but lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-5-nitrothiophene: Lacks the aldehyde group, limiting its use in formylation reactions.
Uniqueness
4-Bromo-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-bromo-5-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSZQWGTDZBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619452 | |
| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41498-07-1 | |
| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)






